Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
The following technical guide details the chemical properties, synthetic pathways, and experimental handling of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate .
Executive Summary
Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate (CAS 69218-53-7 ) is a specialized heterocyclic ester used primarily as a synthetic intermediate in medicinal chemistry and materials science.[1] It serves as a precursor for introducing the 2H-benzotriazole moiety—a critical pharmacophore known for its UV-absorbing properties and bioisosteric resemblance to purines and indoles.
This guide addresses the critical challenge of regioisomerism inherent to this compound. The synthesis of N-alkylated benzotriazoles invariably produces a mixture of N1- and N2-isomers.[2][3] Distinguishing and isolating the 2H-isomer (N2) is paramount, as its electronic and photochemical properties differ significantly from the more thermodynamically accessible 1H-isomer (N1).
Chemical Identity & Physicochemical Profile[4][5][6][7][8]
The 2H-isomer is characterized by a "quinoid-like" electron distribution which confers greater stability against UV degradation compared to its 1H counterpart.
Key Data Summary
| Property | Value / Description |
| IUPAC Name | Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate |
| CAS Number | 69218-53-7 (Distinct from 1H-isomer: 69218-48-0) |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Predicted LogP | 2.6 – 2.9 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water. |
| Appearance | Viscous oil or low-melting solid (isomer dependent). |
| UV Absorption | λmax ~290–310 nm (Characteristic of 2H-benzotriazoles). |
Structural Isomerism (The N1 vs. N2 Challenge)
Benzotriazole exists in tautomeric equilibrium. Upon alkylation with ethyl 4-bromobutanoate, two distinct constitutional isomers are formed:
-
N1-Isomer (Kinetic Product): The alkyl group attaches to the outer nitrogen. This is typically the major product (approx. 60-80%) in simple basic conditions.
-
N2-Isomer (Target Compound): The alkyl group attaches to the central nitrogen. This isomer preserves a continuous conjugated system across the triazole ring, responsible for its distinct UV activity and stability.
Synthetic Pathway & Regioselectivity[9]
The synthesis relies on a nucleophilic substitution (S_N2) reaction. Controlling the ratio of N1:N2 is difficult; therefore, the protocol focuses on optimized separation .
Reaction Mechanism Visualization
Figure 1: Divergent synthesis pathway showing the formation of N1 (unwanted byproduct) and N2 (target) isomers.
Experimental Protocols
Synthesis of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
Objective: Synthesize the crude mixture and isolate the N2-isomer.
Reagents:
-
1H-Benzotriazole (1.0 eq)[4]
-
Ethyl 4-bromobutanoate (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone (reagent grade) or DMF (for faster rates)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve benzotriazole (e.g., 10 mmol) in acetone (50 mL). Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Add ethyl 4-bromobutanoate (11 mmol) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). You will observe two new spots:-
Spot A (Higher Rf): Typically the N2-isomer (Target).
-
Spot B (Lower Rf): Typically the N1-isomer.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (
) and brine. Dry over .[4] -
Purification (Critical): The crude oil requires Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting from 100% Hexane
80:20 Hexane/EtOAc. -
Collection: The N2-isomer (CAS 69218-53-7) usually elutes first due to lower polarity compared to the N1-isomer.
-
Hydrolysis to the Free Acid
For applications requiring the carboxylic acid (e.g., peptide coupling), the ester must be hydrolyzed.
-
Dissolve the isolated N2-ester in THF/Water (1:1).
-
Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Acidify carefully with 1M HCl to pH 3.
-
Extract with EtOAc to recover 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid .
Reactivity & Stability Profile
Chemical Stability
-
Hydrolytic Stability: The ethyl ester is stable in neutral aqueous media but hydrolyzes rapidly in basic conditions (
). -
Thermal Stability: The 2H-benzotriazole ring is highly thermally stable, often surviving temperatures
. -
Photostability: The 2H-isomer is a UV absorber. It dissipates UV energy as heat via rapid excited-state intramolecular proton transfer (ESIPT) mechanisms (if a phenolic group were present) or internal conversion, making it far more photostable than the 1H-isomer.
Application Logic
Why use this specific linker?
-
Bioisosterism: The benzotriazole ring mimics the indole of tryptophan or the purine base of DNA, making this compound a useful probe in binding site analysis.
-
Linker Chemistry: The 4-carbon butyrate chain provides optimal flexibility ("C4 spacer") to prevent steric clash when the benzotriazole is attached to a larger scaffold or surface.
References
-
CAS Registry. Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate (CAS 69218-53-7).[1] American Chemical Society.[5] [5]
- Katritzky, A. R., et al.Regioselective N-Alkylation of Benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1. (Fundamental work on N1 vs N2 selectivity).
-
PubChem Compound Summary. Benzotriazole derivatives and isomer properties. National Library of Medicine.
-
Alchimica. Product Catalog: Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate.[1] (Verification of commercial availability of the specific isomer).
Sources
- 1. Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
